cis-2-Bromocyclohexanol

Description

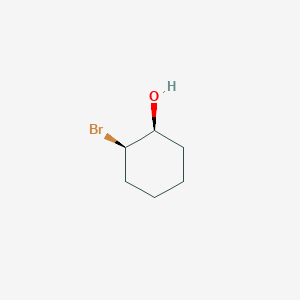

Structure

2D Structure

Propriétés

Numéro CAS |

16536-57-5 |

|---|---|

Formule moléculaire |

C6H11BrO |

Poids moléculaire |

179.05 g/mol |

Nom IUPAC |

(1S,2R)-2-bromocyclohexan-1-ol |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |

Clé InChI |

AAMCLCZHZXKWRV-RITPCOANSA-N |

SMILES |

C1CCC(C(C1)O)Br |

SMILES isomérique |

C1CC[C@H]([C@H](C1)O)Br |

SMILES canonique |

C1CCC(C(C1)O)Br |

Synonymes |

Bromocyclohexanol, Cis-2- |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Bromocyclohexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Bromocyclohexanol is a halogenated cyclic alcohol of significant interest in organic synthesis. Its stereochemistry plays a crucial role in its reactivity and suitability as a precursor for various complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its structural characteristics, and detailed experimental considerations for its synthesis and analysis. The information presented is intended to support professionals in research, chemical development, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its properties are largely defined by the presence of the hydroxyl and bromine functional groups on adjacent carbons of the cyclohexane ring, with a specific cis stereochemical relationship. The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.055 g/mol [2][3][4] |

| CAS Registry Number | 16536-57-5[2][3][4] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.519 g/cm³ |

| Melting Point | 301.6 - 302 K (28.5 - 28.9 °C)[5] |

| Boiling Point | 225.5 °C at 760 mmHg; 323 K (50 °C) at 0.001 bar[5] |

| Flash Point | 90.2 °C |

| Refractive Index | 1.541 |

| Vapor Pressure | 0.0171 mmHg at 25°C |

| LogP (Octanol/Water) | 1.68480 |

| Topological Polar Surface Area | 20.23 Ų |

Chemical Structure and Stereochemistry

The defining feature of this compound is the spatial arrangement of the bromine and hydroxyl substituents on the same side of the cyclohexane ring. This cis configuration dictates the molecule's conformational preferences and reactivity. The cyclohexane ring primarily adopts a chair conformation to minimize steric strain. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. This is in contrast to the trans isomer, which can exist in a more stable diequatorial conformation.

Below is a two-dimensional representation of the chemical structure of this compound.

References

A Technical Guide to the Synthesis of 2-Bromocyclohexanol Isomers from Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of 2-bromocyclohexanol from cyclohexene oxide. A critical aspect of this transformation is the stereochemical outcome of the epoxide ring-opening reaction. Contrary to pathways that might be assumed to yield cis-2-bromocyclohexanol, the acid-catalyzed reaction of cyclohexene oxide with hydrogen bromide proceeds via a stereospecific mechanism to exclusively yield the trans isomer. This document elucidates the underlying mechanism, provides a detailed experimental protocol for the synthesis of trans-2-bromocyclohexanol, and discusses the properties and alternative synthetic considerations for the cis isomer.

Stereochemistry of Epoxide Ring-Opening

The ring-opening of epoxides under acidic conditions is a cornerstone of organic synthesis. The reaction of cyclohexene oxide with a nucleophile, such as the bromide ion from hydrobromic acid (HBr), follows a mechanism with significant SN2 character.[1]

The key steps governing the stereochemical outcome are:

-

Protonation of the Epoxide: The epoxide oxygen is first protonated by the acid, making it a better leaving group and activating the epoxide ring for nucleophilic attack.

-

Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the electrophilic carbon atoms of the protonated epoxide.

-

Backside Attack: This attack occurs from the face opposite to the protonated oxygen bond, in a classic SN2 "backside attack". This inversion of stereochemistry at the point of attack dictates the final product geometry.

This mechanistic pathway results in an anti-addition of the hydroxyl (-OH) and bromo (-Br) groups across the former epoxide ring. Consequently, the thermodynamically and kinetically favored product is trans-2-bromocyclohexanol.[2][3]

Reaction Mechanism: Formation of trans-2-Bromocyclohexanol

The following diagram illustrates the SN2-like mechanism.

Caption: Mechanism of acid-catalyzed opening of cyclohexene oxide.

Synthesis of trans-2-Bromocyclohexanol

This section provides a detailed experimental protocol for the synthesis of trans-2-bromocyclohexanol from cyclohexene oxide, adapted from established organic synthesis procedures.

Experimental Protocol

-

Apparatus Setup: A 200 mL round-bottomed flask is equipped with a Teflon-coated magnetic stirring bar and placed in an ice-water bath to maintain a temperature of 0 °C.

-

Reagent Addition: The flask is charged with 40 mL of 47% hydrobromic acid (HBr).

-

Reaction Initiation: While stirring at 0 °C, 20 mL of cyclohexene oxide is added dropwise to the cold acid.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred vigorously at room temperature for 8 hours.

-

Workup - Neutralization: The reaction mixture is cooled back to 0 °C in an ice-water bath. Saturated aqueous sodium carbonate (Na₂CO₃) solution is added slowly and carefully until the solution is neutralized (approx. 30 mL). Caution: This neutralization is exothermic and produces CO₂ gas, which can cause excessive bubbling.

-

Workup - Extraction: The neutralized solution is transferred to a separatory funnel and extracted three times with 30 mL portions of diethyl ether.

-

Workup - Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure trans-2-bromocyclohexanol.

Quantitative Data: Reagents and Product

| Parameter | Value |

| Cyclohexene Oxide | 20 mL (19.4 g, 198 mmol) |

| Hydrobromic Acid (47%) | 40 mL (0.346 mol) |

| Product | trans-2-Bromocyclohexanol |

| Boiling Point | 92 °C at 11 mmHg |

| Yield | ~30.0 g (85%) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of trans-2-bromocyclohexanol.

Considerations for this compound

As established, the direct reaction of cyclohexene oxide with HBr does not yield the cis isomer. The synthesis of cis-1,2-disubstituted cyclohexanes requires alternative strategies that circumvent the inherent anti-addition of epoxide ring-opening.

Alternative Synthetic Pathways

While a direct, one-step synthesis from cyclohexene oxide is not feasible, theoretical pathways to this compound could involve:

-

Diol Formation followed by Substitution: A potential route could begin with the syn-dihydroxylation of cyclohexene to form cis-cyclohexane-1,2-diol. Subsequent selective monobromination of one hydroxyl group with inversion of stereochemistry could theoretically lead to the trans product, while a reaction proceeding with retention would be needed for the cis product, often requiring multi-step protecting group strategies.

-

Double SN2 Inversion: A route starting from trans-2-bromocyclohexanol could be envisioned where the hydroxyl group is converted into a good leaving group (e.g., a tosylate). Subsequent SN2 displacement with a bromide nucleophile would proceed with inversion, leading to the cis product. However, this would be a non-trivial synthesis.

These routes are more complex and less direct than the synthesis of the trans isomer. Researchers seeking to synthesize this compound should investigate specialized stereoselective methods rather than relying on the standard epoxide ring-opening reaction.

Physical Properties: cis vs. trans Isomers

The stereochemical differences between the cis and trans isomers result in distinct physical properties.

| Property | This compound[4] | trans-2-Bromocyclohexanol |

| CAS Number | 16536-57-5[4][5] | 2425-33-4 |

| Molecular Formula | C₆H₁₁BrO[4][5] | C₆H₁₁BrO |

| Molecular Weight | 179.06 g/mol [5] | 179.06 g/mol |

| Melting Point | 28.5 - 28.9 °C (301.6 - 302 K)[4] | Not readily available |

| Boiling Point | 50 °C at 0.001 bar (323 K)[4] | 92 °C at 11 mmHg (~0.015 bar) |

This guide clarifies the stereochemical outcomes of the reaction between cyclohexene oxide and HBr, providing a robust protocol for the synthesis of trans-2-bromocyclohexanol. It also addresses the synthetic challenge of obtaining the cis isomer, guiding researchers toward more appropriate synthetic strategies.

References

IUPAC name and CAS number for "cis-2-Bromocyclohexanol"

An In-depth Technical Guide to cis-2-Bromocyclohexanol: Properties, Synthesis, and Reactivity

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physical properties, safety data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical pathways.

Compound Identification and Properties

This compound is a halogenated alcohol derivative of cyclohexane. Its stereochemistry, with the bromine and hydroxyl groups on the same side of the ring, dictates its unique reactivity compared to its trans-isomer.

IUPAC Name: rel-(1R,2S)-2-Bromocyclohexanol Synonyms: this compound CAS Number: 16536-57-5

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | |

| Molecular Weight | 179.055 g/mol | |

| Melting Point | 301.6 - 302 K (28.45 - 28.85 °C) | |

| Boiling Point | 323 K (50 °C) at 0.001 bar | |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| IUPAC Standard InChI | InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 | |

| IUPAC Standard InChIKey | AAMCLCZHZXKWRV-NTSWFWBYSA-N |

Spectroscopic Data

While raw spectral data is instrument-dependent, the following table outlines the expected spectroscopic characteristics for this compound based on its structure.

| Spectroscopy | Characteristic Features |

| ¹³C NMR | Expected chemical shifts (δ) in ppm (relative to TMS): C-OH: ~65-75 ppm; C-Br: ~55-65 ppm; Other ring carbons (CH₂): ~20-40 ppm. The exact shifts are influenced by stereochemistry. |

| IR Spectroscopy | Key absorption bands (cm⁻¹): Strong, broad peak for O-H stretch (~3200-3600 cm⁻¹); C-H stretches (~2850-3000 cm⁻¹); C-Br stretch (~500-600 cm⁻¹); C-O stretch (~1050-1150 cm⁻¹). |

| Mass Spectrometry | Molecular ion (M⁺) peak expected at m/z 178 and 180 in an approximate 1:1 ratio, characteristic of a single bromine atom. Common fragments would include loss of H₂O (M-18), loss of Br (M-79/81), and cyclohexene fragments. |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Experimental Protocols

The stereochemistry of 2-bromocyclohexanol is determined by the synthetic route chosen. The standard synthesis from cyclohexene using N-Bromosuccinimide in an aqueous solvent yields the trans-isomer due to the mechanism of anti-addition. The synthesis of the cis-isomer is less direct.

Synthesis Workflow: cis vs. trans Isomers

The diagram below illustrates the divergent synthetic pathways starting from cyclohexene to obtain the cis and trans isomers of 2-bromocyclohexanol.

Caption: Synthetic routes to cis- and trans-2-bromocyclohexanol.

Protocol 1: Synthesis of trans-2-Bromocyclohexanol (Reference Method)

This protocol is adapted from established procedures for halohydrin formation from alkenes.

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g (27.8 mmol) of N-bromosuccinimide (NBS) and 30 mL of distilled water.

-

Addition of Alkene: Add 5.7 mL of cyclohexene to the stirring mixture at room temperature.

-

Reaction: Continue stirring until the solid NBS, which is denser than water, has completely reacted and disappeared.

-

Workup: Transfer the mixture to a separatory funnel and extract the organic portion with diethyl ether (2 x 20 mL).

-

Drying and Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure (boiling point approx. 61–62 °C at 2 mmHg) to yield pure trans-2-bromocyclohexanol.

Protocol 2: Synthesis of this compound (Proposed Method)

This synthesis proceeds via an epoxide intermediate, where the subsequent ring-opening controls the stereochemistry.

Step A: Epoxidation of Cyclohexene

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexene (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexene oxide.

Step B: Ring-Opening of Cyclohexene Oxide

-

Reaction Setup: Dissolve the crude cyclohexene oxide (1.0 eq) in a suitable solvent such as diethyl ether or THF in a flask cooled in an ice bath.

-

Reagent Addition: Slowly add an aqueous solution of hydrobromic acid (HBr, 48%, 1.2 eq) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

Physical properties like melting and boiling point of "cis-2-Bromocyclohexanol"

An In-depth Technical Guide to the Physical Properties of cis-2-Bromocyclohexanol

This technical guide provides a comprehensive overview of the key physical properties of this compound, a vital intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its stereospecific nature makes it a valuable building block in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and workflow visualizations to support laboratory and research activities.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Its chemical structure, featuring a bromine atom and a hydroxyl group on adjacent carbons in a cis configuration on a cyclohexane ring, leads to its specific physical characteristics.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.055 g/mol | [2][3][4] |

| CAS Registry Number | 16536-57-5 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 27 °C; 28.45 °C to 28.85 °C (301.6 to 302 K) | [2][3][4][5] |

| Boiling Point | 225.5 °C at 760 mmHg | [1][5][6] |

| 50 °C at 0.001 bar (323 K at 0.001 bar) | [2][3][4] | |

| Density | 1.519 g/cm³ | [1][5][6] |

| Refractive Index | 1.541 | [1][6] |

| Flash Point | 90.2 °C | [1][5][6] |

| Vapor Pressure | 0.0171 mmHg at 25 °C | [1][5][6] |

Experimental Protocols

The determination of physical properties such as melting and boiling points is fundamental to verifying the identity and purity of a chemical compound.[7] The protocols described below are standard methodologies applicable to this compound.

Melting Point Determination

The melting point is recorded as a range, from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[8] A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound.[7]

Apparatus:

-

Mel-Temp apparatus or similar calibrated heating block[7]

-

Thermometer or digital temperature probe

-

Sample of this compound (solidified)

Procedure:

-

Sample Preparation: If the sample is liquid at room temperature, it must first be cooled to induce solidification. A small amount of the solidified this compound is finely ground.

-

Loading the Capillary Tube: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8][9]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Apparatus:

-

Small test tube

-

Thermometer or digital temperature probe

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath[9]

-

Beaker

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

-

Assembly: A capillary tube is placed inside the test tube with its open end down. The thermometer is then secured alongside the test tube, ensuring the thermometer bulb is level with the liquid sample.

-

Heating: The assembly is heated in an oil bath. Heating should be gradual and the bath stirred continuously to ensure uniform temperature distribution.[9]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Measurement: Heating is discontinued. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the external pressure overcomes the vapor pressure of the liquid.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a chemical intermediate like this compound and the specific experimental setup for property determination.

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

Caption: Experimental workflows for melting and boiling point determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]

- 3. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]

- 4. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]

- 5. 2-Bromocyclohexanol|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. Solved Result Impure liquid distillate ethanol Cyclohexanol | Chegg.com [chegg.com]

"cis-2-Bromocyclohexanol" molecular weight and formula

An In-depth Technical Guide on cis-2-Bromocyclohexanol

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental properties of this compound, including its molecular formula and weight, are crucial for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.

The molecular formula for this compound is C6H11BrO.[1][2][3][4][5][6][7] This indicates that each molecule is composed of six carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom. The molecular weight is a critical parameter for converting between mass and moles, essential for any quantitative chemical work. The calculated molecular weight for this compound is approximately 179.06 g/mol .[1][2][8]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C6H11BrO |

| Molecular Weight | 179.06 g/mol [1][2][8] |

| CAS Number | 16536-57-5[1][2][4][6] |

Molecular Composition

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental composition of this compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. rel-(1R,2S)-2-Bromocyclohexanol | C6H11BrO | CID 85481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]

- 5. chemnet.com [chemnet.com]

- 6. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]

- 7. The Kovats Retention Index: this compound (C6H11BrO) [pherobase.com]

- 8. 2-Bromocyclohexanol | C6H11BrO | CID 266411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of cis-2-Bromocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of cis-2-bromocyclohexanol, a vicinal halohydrin with significant applications in organic synthesis and as a precursor for various pharmaceuticals and biologically active molecules. While the synthesis of its trans-isomer is well-documented, the stereoselective preparation of this compound presents unique challenges. This document details the available synthetic strategies, providing experimental protocols and quantitative data where accessible in the literature.

Introduction

This compound is a valuable synthetic intermediate characterized by the syn-relationship between the bromine and hydroxyl substituents on the cyclohexane ring. This specific stereochemistry dictates its reactivity and makes it a crucial building block for the synthesis of complex target molecules where precise stereocontrol is paramount. The primary challenge in its synthesis lies in overcoming the inherent preference for anti-addition in most electrophilic additions to cyclohexene.

Synthetic Approaches to this compound

The synthesis of this compound is less straightforward than its trans-isomer. The literature suggests a few potential, albeit less common, strategies to achieve the desired cis-stereochemistry. These methods often involve multi-step sequences or the use of specific reagents to direct the stereochemical outcome.

From cis-Cyclohexene Diol

One plausible, though not widely documented, approach to this compound involves the conversion of cis-1,2-cyclohexanediol. This method relies on the selective replacement of one hydroxyl group with a bromine atom with retention of configuration, or a two-step process involving a double inversion.

Hypothetical Reaction Pathway:

Figure 1: Proposed synthesis of this compound from cis-1,2-cyclohexanediol.

Experimental Protocol (Conceptual):

-

Activation of one hydroxyl group: The cis-diol would be reacted with a reagent such as tosyl chloride in the presence of a base (e.g., pyridine) to selectively form a monotosylate.

-

Nucleophilic substitution: The resulting tosylate would then be subjected to nucleophilic substitution with a bromide source, such as lithium bromide in a suitable solvent (e.g., acetone or DMF). This SN2 reaction would proceed with inversion of configuration at the carbon bearing the tosylate group. To achieve an overall retention of configuration from the diol, a double inversion sequence would be necessary.

Quantitative Data:

No specific quantitative data for this direct conversion to the cis-isomer has been found in the reviewed literature.

Radical Addition Approaches (Theoretical)

The free-radical addition of HBr to alkenes in the presence of peroxides is known to proceed via an anti-Markovnikov mechanism. However, the stereoselectivity of such additions on cyclic systems is not always straightforward and may offer a potential route to the cis-product, although this is not the commonly observed outcome for halohydrin formation. A radical reaction involving the addition of a bromine radical and subsequent trapping by an oxygen-centered radical could theoretically lead to a syn-addition product.

Logical Workflow for Investigating Radical Addition:

Figure 2: Workflow for exploring radical addition for this compound synthesis.

Experimental Considerations:

A researcher exploring this route would need to systematically vary the radical initiator, bromine source, oxygen source, solvent, and temperature to optimize the formation of the cis-isomer. Careful analysis of the product mixture using techniques like 1H NMR with decoupling experiments and GC-MS would be crucial to determine the stereochemical outcome.

Contrast with the Synthesis of trans-2-Bromocyclohexanol

The synthesis of the trans-isomer is well-established and proceeds with high stereoselectivity. The two primary methods are:

-

Bromohydrin formation from cyclohexene: The reaction of cyclohexene with a source of electrophilic bromine (like N-bromosuccinimide) in the presence of water proceeds via a bromonium ion intermediate. The subsequent backside attack by a water molecule leads to the anti-addition of Br and OH, resulting in the trans-product.

-

Ring-opening of cyclohexene oxide: The acid-catalyzed ring-opening of cyclohexene oxide with hydrobromic acid also results in the trans-product due to an SN2-type attack of the bromide ion on the protonated epoxide.

Reaction Pathway for trans-2-Bromocyclohexanol Synthesis:

Figure 3: Established pathway for the synthesis of trans-2-Bromocyclohexanol.

Data Summary

Due to the limited literature on the specific synthesis of this compound, a quantitative data table is not feasible at this time. Research efforts in this area would be invaluable to the synthetic community. For the trans-isomer, yields are typically high, often exceeding 80-90% depending on the specific protocol.

| Product | Starting Material | Reagents | Typical Yield | Reference |

| trans-2-Bromocyclohexanol | Cyclohexene | NBS, H2O | >85% | General Organic Chemistry Textbooks |

| trans-2-Bromocyclohexanol | Cyclohexene Oxide | HBr | ~85% | --INVALID-LINK-- |

| This compound | cis-1,2-Cyclohexanediol | (Hypothetical) | Not Reported | - |

Conclusion

The stereoselective synthesis of this compound remains a challenging endeavor with no well-established, high-yielding protocols readily available in the surveyed literature. The most promising theoretical approach appears to be the stereospecific conversion of cis-1,2-cyclohexanediol. Further research into novel synthetic methodologies, potentially involving directed catalysis or unconventional reaction pathways, is necessary to develop efficient and reliable methods for the preparation of this valuable synthetic intermediate. The information provided herein serves as a guide for researchers and professionals in the field to understand the current landscape and to inform future research directions.

The Halohydrin Reaction: A Journey from Serendipitous Discovery to Mechanistic Understanding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of halohydrins, organic compounds bearing a halogen and a hydroxyl group on adjacent carbons, is a cornerstone reaction in synthetic organic chemistry. Its discovery in the mid-19th century marked a significant step in the ability to functionalize alkenes, opening new avenues for the synthesis of complex molecules, including epoxides, glycols, and various pharmaceutical intermediates. This technical guide delves into the history of the halohydrin reaction, from its initial discovery to the elucidation of its intricate mechanism, providing detailed experimental context and a modern understanding of this pivotal transformation.

I. The Dawn of Halohydrin Chemistry: Early Discoveries

The initial synthesis of halohydrins was not a singular event but rather a culmination of observations by several pioneering chemists in the burgeoning field of organic chemistry.

Charles Adolphe Wurtz and the Precursors to Halohydrins (1859)

While not the first to synthesize a halohydrin from an alkene, French chemist Charles Adolphe Wurtz made a pivotal contribution in 1859 when he reported the synthesis of ethylene oxide from 2-chloroethanol (ethylene chlorohydrin) by treatment with a base.[1][2][3] This work implied the existence and accessibility of ethylene chlorohydrin, a key halohydrin, and highlighted its synthetic utility. Wurtz's preparation of ethylene chlorohydrin involved the reaction of ethylene glycol with hydrogen chloride, a substitution reaction rather than an addition to an alkene.[3]

Louis Henry: The Father of the Halohydrin Reaction (circa 1860s-1870s)

The deliberate synthesis of halohydrins from the reaction of alkenes with halogens in the presence of water is largely attributed to the Belgian chemist Louis Henry.[4][5][6][7] Through his extensive work on a variety of organic compounds, Henry systematically studied the reactions of iodine chloride (ICl) and hypohalous acids (HOCl and HOBr) with unsaturated hydrocarbons.[4][5][6] He demonstrated that these reagents add across carbon-carbon double bonds to yield the corresponding halohydrins.[4][6][7] His investigations laid the groundwork for the general applicability of this reaction.

II. Unraveling the Mechanism: A Century of Investigation

The journey to understanding the mechanism of the halohydrin reaction is a compelling narrative of evolving chemical theory, from rudimentary ideas to a sophisticated model that accounts for the reaction's distinct stereochemical and regiochemical outcomes.

Early Mechanistic Concepts

In the late 19th and early 20th centuries, the concept of reaction mechanisms was still in its infancy. Reactions were often viewed as a simple combination of reactants to form products, without a detailed understanding of the intermediate steps. The prevailing theories of the time, such as radical and type theories, did not provide a framework to explain the observed selectivity of the halohydrin reaction.[1]

The Halonium Ion Hypothesis (1937)

A major breakthrough came in 1937 when Irving Roberts and George E. Kimball first proposed the existence of a cyclic "halonium ion" intermediate to explain the anti-stereoselectivity observed in the addition of halogens to alkenes.[8][9] They reasoned that a planar, open-chain carbocation intermediate would allow for free rotation around the carbon-carbon single bond, leading to a mixture of syn and anti addition products, which was contrary to experimental observations.[8] The proposed three-membered ring of the halonium ion restricts rotation and necessitates a backside attack by the nucleophile, resulting in the observed anti addition.[8][9]

Logical Flow of the Halonium Ion Hypothesis

Caption: Development of the halonium ion hypothesis.

Confirmation and Characterization of the Halonium Ion (1970)

For several decades, the halonium ion remained a theoretical construct. Direct observation was elusive due to its transient nature. In 1970, George A. Olah provided definitive evidence for the existence of halonium ions.[9] By using "superacid" media (a mixture of antimony pentafluoride and sulfur dioxide) at low temperatures, Olah was able to prepare and isolate stable solutions of bromonium and chloronium ions, characterizing them by NMR spectroscopy.[9][10] This seminal work transformed the halonium ion from a hypothesis into a confirmed chemical entity.

III. The Modern Mechanistic Picture

The modern understanding of the halohydrin reaction is a two-step process initiated by the electrophilic addition of a halogen to an alkene.

-

Formation of the Halonium Ion: The electron-rich π-bond of the alkene attacks a halogen molecule (X₂), displacing a halide ion (X⁻). The halogen, in turn, forms a three-membered cyclic halonium ion intermediate with the two carbon atoms of the former double bond.[11][12]

-

Nucleophilic Attack by Water: A molecule of water, acting as a nucleophile, attacks one of the carbon atoms of the halonium ion from the side opposite to the halogen bridge.[11][12] This backside attack is responsible for the anti-stereochemistry of the addition. In the case of an unsymmetrical alkene, water preferentially attacks the more substituted carbon atom, as this carbon bears a greater partial positive charge and can better stabilize the developing positive charge in the transition state. This regioselectivity is in accordance with Markovnikov's rule.[12][13]

-

Deprotonation: Finally, a proton is transferred from the oxonium ion intermediate to a water molecule (or another base) to yield the neutral halohydrin product.[13]

Mechanism of Halohydrin Formation

Caption: The three-step mechanism of halohydrin formation.

IV. Experimental Protocols: A Historical Perspective

Replicating the exact experimental conditions of 19th-century chemists is challenging due to differences in equipment, reagent purity, and analytical methods. However, we can infer the general procedures from the chemical knowledge of the era.

Inferred 19th-Century Protocol for Halohydrin Synthesis

The synthesis of a halohydrin, such as ethylene iodohydrin, in the 1860s would have likely involved the following steps:

-

Reaction Setup: A glass flask, likely with ground glass joints if available, would be charged with an aqueous suspension of the alkene (e.g., ethylene gas bubbled through water). The apparatus would be cooled, possibly with an ice-water bath, to control the exothermic reaction and minimize the loss of volatile starting materials.

-

Reagent Addition: An aqueous solution of a halogen, such as iodine dissolved in potassium iodide solution to form I₃⁻ (which acts as a source of I₂), would be added portion-wise to the alkene suspension with agitation.

-

Workup and Isolation: After the reaction, the mixture would be neutralized with a base, such as sodium bicarbonate, to remove any acidic byproducts. The product would then be isolated by distillation.[14] The purity of the fractions would be assessed by measuring physical constants.

Key 19th-Century Analytical Techniques

The characterization of the newly synthesized halohydrins would have relied on the analytical techniques of the time:

-

Elemental Analysis: The Carius halogen method would have been used to determine the percentage of halogen in the compound, confirming its identity as a halohydrin.[4][5][8][11][15] This involved combusting the sample with nitric acid in the presence of silver nitrate to form a silver halide precipitate, which was then weighed.[11][15]

-

Molecular Weight Determination: The Victor Meyer method was a common technique to determine the molecular weight of a volatile substance.[6][9][10][12][16] A known mass of the liquid was vaporized, and the volume of the displaced air was measured to calculate the molar mass.[9][16]

-

Physical Constants: The boiling point and specific gravity of the purified liquid were crucial for its characterization and were determined using specialized apparatus.[17][18][19]

V. Quantitative Data

| Alkene | Halogen Source | Solvent | Product | Yield (%) | Reference |

| Ethylene | Cl₂ | Water | 2-Chloroethanol | ~80% | [20] |

| Propylene | Cl₂ | Water/Acetone | 1-Chloro-2-propanol | ~80% | [5] |

| Styrene | Cl₂ | Water/Acetone | 2-Chloro-1-phenylethanol | ~72% | [5] |

| Cyclohexene | Br₂ | Water | trans-2-Bromocyclohexanol | >90% | Modern textbook examples |

| Various Alkenes | I₂ / IBX | Water | α-Iodoketones (via iodohydrin) | Good to High | [21] |

VI. Conclusion

The discovery and elucidation of the halohydrin reaction represent a significant chapter in the history of organic chemistry. From the early, insightful preparations by chemists like Louis Henry and the related work of Charles Adolphe Wurtz to the elegant mechanistic proposals of Roberts and Kimball and the definitive experimental confirmation by Olah, our understanding of this reaction has evolved dramatically. Today, the halohydrin reaction remains a vital tool for the stereoselective and regioselective functionalization of alkenes, with broad applications in academic research and the industrial synthesis of fine chemicals and pharmaceuticals. The journey of the halohydrin reaction serves as a powerful illustration of the interplay between synthetic discovery, physical organic chemistry, and the relentless pursuit of mechanistic clarity.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Iodohydrin synthesis by iodination or substitution [organic-chemistry.org]

- 3. revistas.unam.mx [revistas.unam.mx]

- 4. All about Carius Method [unacademy.com]

- 5. sarthaks.com [sarthaks.com]

- 6. All About Victor Meyer Method [unacademy.com]

- 7. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 8. Carius halogen method - Wikipedia [en.wikipedia.org]

- 9. iecpl.com.au [iecpl.com.au]

- 10. byjus.com [byjus.com]

- 11. ck12.org [ck12.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. leah4sci.com [leah4sci.com]

- 14. Sciencemadness Discussion Board - Ethylene oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. doubtnut.com [doubtnut.com]

- 16. Victor Meyer apparatus - Wikipedia [en.wikipedia.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. chemconnections.org [chemconnections.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Conversion of Ethylene Oxide to Its Various Products Including Isomers on Commercial Scale [ignited.in]

- 21. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

Theoretical Conformational Analysis of cis-2-Bromocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the conformational landscape of cis-2-bromocyclohexanol, a molecule of interest in stereoelectronic and medicinal chemistry. The conformational preferences of this substituted cyclohexane are governed by a delicate interplay of steric effects, intramolecular hydrogen bonding, and solvent interactions. This document synthesizes findings from key theoretical and experimental studies to offer a comprehensive overview for researchers in drug design and chemical synthesis.

Core Concept: Conformational Equilibrium

This compound exists as an equilibrium between two primary chair conformations: one with an equatorial hydroxyl group and an axial bromine atom (ea), and the other with an axial hydroxyl group and an equatorial bromine atom (ae). The relative stability of these conformers dictates the molecule's overall structure and reactivity.

Conformational equilibrium of this compound.

Quantitative Conformational Analysis

Experimental and theoretical studies have quantified the populations and relative energies of the 'ea' and 'ae' conformers. Low-temperature NMR spectroscopy has been a pivotal experimental technique, while computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have provided theoretical insights.[1][2]

Table 1: Experimentally Determined Conformer Populations

| Solvent | Temperature (K) | % 'ea' Conformer (Equatorial-OH, Axial-Br) | % 'ae' Conformer (Axial-OH, Equatorial-Br) | Reference |

| CD₂Cl₂ | 193 | ~60-70 | ~30-40 | [1][3] |

| Acetone-d₆ | 193 | ~60-70 | ~30-40 | [1][2] |

| Methanol-d₄ | 193 | ~60-70 | ~30-40 | [2][3] |

Table 2: Theoretical Conformational Energies

| Method | Phase/Solvent Model | ΔE (E_ae - E_ea) (kcal/mol) | Favored Conformer | Reference |

| MP2/6-311++G(3df,2p) | Gas Phase | < 0 | 'ae' | [1][2] |

| DFT with IEF-PCM/C-PCM | Solution | > 0 | 'ea' | [1][3] |

The data reveals a notable discrepancy between gas-phase theoretical predictions and experimental solution-phase results.[1][2] In the gas phase, the 'ae' conformer is predicted to be more stable. However, in solution, the 'ea' conformer is the major species.[1][3][4] This highlights the critical role of the solvent in dictating the conformational preference.

Influence of Intramolecular Hydrogen Bonding

The preference for the equatorial hydroxyl group in solution is attributed, in part, to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom.[1][2] This interaction provides a stabilizing effect for the 'ea' conformer.

Key interactions governing conformational preference.

Experimental and Theoretical Methodologies

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the relative populations of the 'ea' and 'ae' conformers in solution.

-

Instrumentation: High-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, methanol-d₄).

-

Experimental Conditions: Spectra are acquired at low temperatures (e.g., 193 K) to slow down the rate of ring flipping, allowing for the observation of distinct signals for each conformer.

-

Data Analysis: The relative populations of the conformers are determined by integrating the signals corresponding to specific protons (e.g., the carbinol proton) in each conformation.

Computational Chemistry Calculations

-

Objective: To calculate the relative energies of the 'ea' and 'ae' conformers and to investigate the nature of intramolecular interactions.

-

Software: Gaussian, Spartan, or similar quantum chemistry packages.

-

Gas-Phase Calculations:

-

Solution-Phase Calculations:

-

Solvation Model: The polarizable continuum model (PCM), specifically the integral equation formalism (IEF-PCM) or the conductor-like PCM (C-PCM), is used to simulate the effect of the solvent.[1][2]

-

Cavity Definition: The definition of the molecular cavity is crucial. Using explicit hydrogen atoms in the cavity construction (as opposed to a united-atom approach) has been shown to be necessary for accurately reproducing experimental results.[1][3]

-

-

Molecular Dynamics Simulations:

-

Objective: To explore the conformational space and the role of dynamic solvent effects.

-

Methodology: Classical molecular dynamics simulations can be performed in conjunction with ab initio calculations to provide a more detailed picture of the solute-solvent interactions that favor the 'ea' conformer.[1][2]

-

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of competing factors. While gas-phase calculations favor the conformer with an axial hydroxyl group, experimental evidence from low-temperature NMR spectroscopy consistently shows a preference for the conformer with an equatorial hydroxyl group in various solvents.[1][3][4] This underscores the paramount importance of considering solvent effects and intramolecular hydrogen bonding in theoretical models. For professionals in drug development, a thorough understanding of these conformational subtleties is crucial, as the three-dimensional structure of a molecule is a key determinant of its biological activity and physicochemical properties.

References

In-Depth Technical Guide: Safety and Handling of cis-2-Bromocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

cis-2-Bromocyclohexanol is a halogenated cyclic alcohol. Its properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C6H11BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| CAS Number | 16536-57-5 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 225.5 °C at 760 mmHg | [2] |

| Flash Point | 90.2 °C | [2] |

| Density | 1.519 g/cm³ | [2] |

| Synonyms | (1S,2R)-2-bromocyclohexan-1-ol, Cyclohexanol, 2-bromo-, cis- | [1] |

Hazard Identification and GHS Classification

Due to the absence of a specific Safety Data Sheet, a definitive GHS classification for this compound is not available. However, based on its chemical structure (a brominated alcohol), it can be inferred that the substance may possess the following hazards.

Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Halogenated organic compounds can exhibit toxicity. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Brominated compounds can be irritating to the skin and mucous membranes.

-

Serious Eye Damage/Eye Irritation: As with many organic chemicals, contact with the eyes is likely to cause irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Inferred GHS Classification (Precautionary):

-

Pictograms:

-

Health Hazard

-

Irritant

-

-

Signal Word: Warning

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures are recommended:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of hydrogen bromide and carbon oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Handling and Storage

-

Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Exposure Controls and Personal Protection

-

Engineering Controls: Use of a chemical fume hood is strongly recommended to minimize exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If the fume hood is not available or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

-

Stability and Reactivity

-

Reactivity: this compound is generally stable under normal conditions. Unlike its trans isomer, it is less reactive or inert towards epoxide formation when treated with a base due to conformational constraints.[3]

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal handling and storage conditions.

-

Conditions to Avoid: Incompatible materials, heat, and flames.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

-

Hazardous Decomposition Products: Hydrogen bromide, carbon oxides.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not provided in the search results. Researchers should consult relevant synthetic organic chemistry literature for detailed experimental procedures. When conducting any experiment, a thorough risk assessment should be performed, and the safety precautions outlined in this guide should be strictly followed.

Visualizations

Caption: General laboratory workflow for safely handling this compound.

Caption: Logical flow from chemical properties to safe laboratory practices.

References

Methodological & Application

Experimental protocol for the synthesis of "cis-2-Bromocyclohexanol"

Abstract

This document provides a detailed experimental protocol for the stereoselective synthesis of cis-2-bromocyclohexanol. Standard methods for the synthesis of 2-bromocyclohexanol from cyclohexene, such as the reaction with N-bromosuccinimide in the presence of water, typically yield the trans isomer through an anti-addition mechanism. This protocol, however, describes a method for achieving the cis configuration, a valuable building block in the synthesis of various pharmaceutical compounds. The procedure involves the reaction of cyclohexene with hydrobromic acid and hydrogen peroxide, which is understood to proceed via a syn-addition pathway. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Halohydrins are important intermediates in organic synthesis, serving as precursors to epoxides, amino alcohols, and other valuable functional groups. The stereochemistry of the halohydrin is often crucial for the desired biological activity of the final product. While the synthesis of trans-2-bromocyclohexanol is well-established, methods for the stereoselective synthesis of its cis isomer are less common. This protocol outlines a procedure for the preparation of this compound from cyclohexene.

Reaction Scheme

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Cyclohexene | Reagent | Sigma-Aldrich | 110-83-8 |

| Hydrobromic acid (48% aq.) | ACS Reagent | Fisher Scientific | 10035-10-6 |

| Hydrogen peroxide (30% aq.) | Certified ACS | VWR | 7722-84-1 |

| Diethyl ether | Anhydrous | EMD Millipore | 60-29-7 |

| Sodium bicarbonate | ACS Reagent | J.T. Baker | 144-55-8 |

| Anhydrous sodium sulfate | ACS Reagent | Macron Fine Chemicals | 7757-82-6 |

| Deuterated chloroform (CDCl3) | 99.8 atom % D | Cambridge Isotope Laboratories | 865-49-6 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene (10.0 g, 122 mmol).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add 48% aqueous hydrobromic acid (13.7 mL, 122 mmol) to the stirred cyclohexene.

-

Oxidation: While maintaining the temperature at 0-5 °C, add 30% aqueous hydrogen peroxide (13.8 mL, 122 mmol) dropwise over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.

-

Washing: Wash the organic layer with brine (30 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary

| Parameter | Value |

| Starting Material | Cyclohexene |

| Product | This compound |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.06 g/mol |

| Boiling Point | 225.5 °C at 760 mmHg |

| Density | 1.519 g/cm³ |

| CAS Number | 16536-57-5[1] |

Note: The expected yield for this reaction is typically in the range of 60-70%, but it can vary depending on the precise reaction conditions and purification efficiency.

Characterization Data

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic for the cis isomer. The proton attached to the carbon bearing the hydroxyl group and the proton attached to the carbon bearing the bromine atom will show specific coupling constants.

-

¹³C NMR (CDCl₃): The spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexyl ring.

-

IR (neat): A broad absorption band in the region of 3400 cm⁻¹ (O-H stretch) and absorptions in the fingerprint region characteristic of C-Br and C-O bonds.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway (Reaction Mechanism)

Caption: Proposed mechanism for the cis-bromohydroxylation of cyclohexene.

References

Application Notes and Protocols: cis-2-Bromocyclohexanol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Bromocyclohexanol is a valuable starting material in organic synthesis, primarily recognized for its stereospecific conversion into cyclohexanone. This reactivity profile, which is distinct from its trans isomer, makes it a useful precursor for introducing a carbonyl group into a six-membered ring system. These application notes provide a detailed overview of the synthetic utility of this compound, focusing on its principal transformation and providing a detailed protocol for its application.

Key Synthetic Application: Synthesis of Cyclohexanone

The most significant application of this compound is its use as a precursor for the synthesis of cyclohexanone. Treatment of this compound with a base does not lead to the expected epoxide formation, which is the characteristic reaction of its trans isomer. Instead, a stereoelectronically controlled reaction occurs, yielding cyclohexanone.

This transformation is of particular interest in synthetic chemistry as it provides a method for the conversion of a vicinal bromohydrin to a ketone, a transformation that is governed by the specific stereochemistry of the starting material.

Reaction Data

| Precursor | Reagent | Product | Yield | Key Conditions |

| This compound | Sodium Hydroxide (NaOH) | Cyclohexanone | High (qualitative) | Aqueous or alcoholic solution, room temperature or gentle heating |

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone from this compound

This protocol describes the conversion of this compound to cyclohexanone.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent such as aqueous ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 1 to 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude cyclohexanone can be purified by distillation to afford the final product.

Reaction Mechanisms and Stereochemistry

The differential reactivity of cis- and trans-2-bromocyclohexanol is a direct consequence of their stereochemistry.

-

trans-2-Bromocyclohexanol: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. The resulting alkoxide and the bromine atom are in an anti-periplanar conformation, which is ideal for an intramolecular SN2 reaction, leading to the formation of cyclohexene oxide.

-

This compound: In the cis isomer, the hydroxyl and bromine substituents are on the same side of the cyclohexane ring. After deprotonation, the resulting alkoxide cannot perform a backside attack on the carbon bearing the bromine atom to form an epoxide. Instead, the reaction proceeds through a mechanism involving an intramolecular hydride shift. The hydrogen atom on the carbon bearing the hydroxyl group is transferred to the adjacent carbon, leading to the expulsion of the bromide ion and the formation of cyclohexanone.[1][2]

Visualizations

Reaction Pathway of this compound

Caption: Reaction of this compound to Cyclohexanone.

Experimental Workflow for Cyclohexanone Synthesis

Caption: Workflow for Cyclohexanone Synthesis.

Logical Relationship of Isomer Reactivity

References

Application Notes and Protocols: Reaction of "cis-2-Bromocyclohexanol" with a Strong Base

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of vicinal halohydrins with a strong base is a classic transformation in organic synthesis, often utilized for the preparation of epoxides. However, the stereochemical arrangement of the hydroxyl and halogen substituents dictates the reaction pathway and the resulting product. This document provides a detailed analysis of the reaction of cis-2-Bromocyclohexanol with a strong base, which, in contrast to its trans isomer, predominantly yields cyclohexanone. Understanding this reactivity is crucial for predicting reaction outcomes and designing synthetic routes in medicinal chemistry and drug development.

Reaction Mechanism and Stereochemical Control

The treatment of 2-bromocyclohexanol isomers with a strong base, such as sodium hydroxide (NaOH), highlights the importance of stereochemistry in determining the reaction product.

Reaction of trans-2-Bromocyclohexanol

In the case of trans-2-bromocyclohexanol, the hydroxyl and bromine groups are on opposite sides of the cyclohexane ring. Upon deprotonation of the alcohol by a strong base to form an alkoxide, the resulting nucleophilic oxygen is perfectly positioned for an intramolecular SN2 backside attack on the carbon atom bearing the bromine atom. This leads to the formation of cyclohexene oxide.[1][2]

Reaction of this compound

For this compound, the hydroxyl and bromine groups are on the same side of the ring. After deprotonation, the resulting alkoxide is not geometrically aligned to perform a backside attack on the carbon-bromine bond, which is a strict requirement for an SN2 reaction.[3] Consequently, epoxide formation is disfavored. Instead, the reaction proceeds through a different pathway to yield cyclohexanone.[3][4][5] This reaction involves a hydride shift and the elimination of the bromide ion.

The reaction is initiated by the deprotonation of the hydroxyl group by the strong base. This is followed by a rearrangement where the hydride from the carbon bearing the oxygen attacks the adjacent carbon, leading to the expulsion of the bromide ion and the formation of the ketone.

Visualized Reaction Pathways

The following diagrams illustrate the distinct reaction mechanisms for the cis and trans isomers of 2-bromocyclohexanol upon treatment with a strong base.

Caption: Comparative reaction pathways of cis and trans-2-bromocyclohexanol with a strong base.

Experimental Protocol

The following is a representative protocol for the synthesis of cyclohexanone from this compound.

Objective: To synthesize cyclohexanone from this compound via base-mediated rearrangement.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 50 mL of deionized water.

-

Addition of Base: While stirring, slowly add a solution of 8.0 g of sodium hydroxide in 20 mL of deionized water to the flask.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain the reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation to yield pure cyclohexanone.

Experimental Workflow

The logical flow of the experimental procedure is depicted below.

Caption: Experimental workflow for the synthesis of cyclohexanone from this compound.

Data Presentation

The primary product of the reaction of this compound with a strong base is cyclohexanone. The following table summarizes key quantitative data for the expected product.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | |

| Boiling Point | 155.6 °C | |

| Density | 0.947 g/mL | |

| Typical Yield | > 90% (representative) | |

| ¹H-NMR (CDCl₃, ppm) | δ 2.31 (t, 4H), 1.85 (quint, 4H), 1.71 (quint, 2H) | |

| ¹³C-NMR (CDCl₃, ppm) | δ 211.9, 42.0, 27.1, 25.0 | |

| IR (neat, cm⁻¹) | ~1710 (C=O stretch) | [2] |

Conclusion

The reaction of this compound with a strong base serves as an excellent example of stereoelectronic control in organic reactions. The inability of the cis isomer to undergo an intramolecular SN2 reaction to form an epoxide leads to an alternative pathway, yielding cyclohexanone as the major product. This understanding is fundamental for chemists in predicting the outcomes of reactions involving cyclic halohydrins and for the strategic design of complex molecules in fields such as drug discovery.

References

Application Notes and Protocols: cis-2-Bromocyclohexanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-2-bromocyclohexanol as a versatile synthetic intermediate in medicinal chemistry. While direct applications are not extensively documented, its role as a precursor to cyclohexene oxide opens a gateway to a wide array of valuable transformations for the synthesis of biologically active molecules. This document outlines the key applications, provides detailed experimental protocols for its conversion to pivotal intermediates, and illustrates its potential in the synthesis of medicinally relevant scaffolds.

Application as a Precursor to Cyclohexene Oxide

The primary application of this compound in a medicinal chemistry context is its efficient conversion to cyclohexene oxide. The cis-configuration of the bromine and hydroxyl groups facilitates a rapid intramolecular Williamson ether synthesis upon treatment with a base. Cyclohexene oxide is a highly valuable electrophilic intermediate that can be opened by a variety of nucleophiles to introduce diverse functionalities onto the cyclohexane scaffold.[1][2][3]

Key Advantages:

-

Efficient Conversion: The intramolecular nature of the epoxide formation is typically high-yielding and proceeds under mild conditions.

-

Versatile Intermediate: Cyclohexene oxide serves as a precursor to a wide range of substituted cyclohexanes, including amino alcohols, diols, and ethers, which are common motifs in drug molecules.[1][2]

-

Stereochemical Control: The ring-opening of the epoxide can often be controlled to yield specific stereoisomers, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Cyclohexene Oxide from this compound

This protocol describes the base-mediated intramolecular cyclization of this compound to yield cyclohexene oxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 55.8 mmol) in 100 mL of diethyl ether.

-

In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (8.9 g, 223 mmol) in 112 mL of deionized water.

-

Cool the ether solution of this compound to 0 °C in an ice bath.

-

Slowly add the aqueous NaOH solution to the stirred ether solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude cyclohexene oxide can be purified by distillation if necessary.

Expected Yield: 85-95%

Synthesis of trans-1,2-Disubstituted Cyclohexanes

The nucleophilic ring-opening of cyclohexene oxide, derived from this compound, is a powerful method for accessing trans-1,2-disubstituted cyclohexanes. This is a common structural motif in many biologically active compounds.

Logical Workflow for the Application of this compound

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of trans-2-(Methylamino)cyclohexan-1-ol

This protocol details the ring-opening of cyclohexene oxide with methylamine to produce a trans-1,2-amino alcohol.

Materials:

-

Cyclohexene oxide

-

Methylamine (40% solution in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve cyclohexene oxide (5.0 g, 51 mmol) in 25 mL of ethanol.

-

Add an excess of aqueous methylamine solution (10 mL, 40%).

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess methylamine under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Application in the Synthesis of Antiviral Agents

The cyclohexane and cyclohexene ring systems are present in a number of antiviral drugs, acting as carbocyclic analogues of ribose sugars in nucleosides.[4][5][6] The synthesis of these analogues often involves intermediates with a functionalized cyclohexane core. While direct synthesis from this compound is not explicitly reported, it represents a potential starting material for the construction of such scaffolds. For instance, the core of the anti-influenza drug Oseltamivir (Tamiflu®) is a substituted cyclohexene ring.[7][8]

Conceptual Synthetic Pathway to a Cyclohexenyl Nucleoside Analogue

Caption: Pathway to cyclohexenyl nucleoside analogues.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the key transformations of this compound in a medicinal chemistry setting.

| Transformation | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| Epoxidation | This compound | Cyclohexene oxide | NaOH | 85-95 | >98 |

| Ring-opening with Amine | Cyclohexene oxide | trans-2-Aminocyclohexanol | NH₃ | 75-90 | >97 |

| Ring-opening with Azide | Cyclohexene oxide | trans-2-Azidocyclohexanol | NaN₃ | 80-95 | >98 |

| Hydrolysis | Cyclohexene oxide | trans-1,2-Cyclohexanediol | H₃O⁺ | 90-99 | >99 |

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken. The synthetic pathways to antiviral agents are conceptual and intended to illustrate the potential applications of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 4. The cyclohexene ring system as a furanose mimic: synthesis and antiviral activity of both enantiomers of cyclohexenylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cyclohexene ring as bioisostere of a furanose ring: synthesis and antiviral activity of cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Stereoselective Reactions of 2-Bromocyclohexanol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical configuration of cyclic compounds is a critical determinant of their reactivity and biological activity. In drug development and complex molecule synthesis, the ability to predict and control the outcome of reactions based on the stereochemistry of starting materials is paramount. The 2-bromocyclohexanol system serves as a classic and instructive example of how stereoisomers can proceed down dramatically different reaction pathways under identical conditions.

This document provides detailed application notes and experimental protocols for the stereoselective reactions of cis- and trans-2-bromocyclohexanol upon treatment with a base. While the trans isomer undergoes a stereospecific intramolecular SN2 reaction to yield cyclohexene oxide, the cis isomer is sterically constrained from this pathway and instead undergoes a rearrangement to form cyclohexanone. Understanding these divergent pathways is crucial for synthetic planning and mechanistic analysis.

Stereoselectivity Overview: Epoxidation vs. Rearrangement

The reaction of 2-bromocyclohexanol with a strong base, such as sodium hydroxide, is highly dependent on the relative stereochemistry of the bromo and hydroxyl substituents.

-

trans-2-Bromocyclohexanol : This isomer readily undergoes an intramolecular Williamson ether synthesis. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom from the backside. This is possible because the cyclohexane ring can adopt a chair conformation where the hydroxyl and bromine groups are in a diaxial arrangement, which is anti-periplanar, a requirement for the SN2 reaction. This results in the stereospecific formation of cyclohexene oxide.

-

cis-2-Bromocyclohexanol : In the cis isomer, the hydroxyl and bromo groups are on the same side of the cyclohexane ring. In the most stable chair conformation, these groups will be in an axial-equatorial or equatorial-axial relationship. Neither of these arrangements, nor the higher energy diaxial conformation, allows for the required anti-periplanar alignment for a backside attack. Consequently, the intramolecular SN2 reaction to form an epoxide is disfavored. Instead, treatment with a base leads to the formation of cyclohexanone. This transformation is proposed to occur through a quasi-Favorskii rearrangement mechanism.

Data Summary

The following table summarizes the expected outcomes and reported yields for the reactions of cis- and trans-2-bromocyclohexanol with a base.

| Starting Material | Reagent | Product | Reaction Type | Reported Yield |

| trans-2-Bromocyclohexanol | Sodium Hydroxide | Cyclohexene Oxide | Intramolecular SN2 | 85-90% |

| This compound | Sodium Hydroxide | Cyclohexanone | Rearrangement | High (quantitative) |

Reaction Mechanisms and Logical Workflows